molecular formula C23H32N2O6S2 B257548 1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane

Katalognummer B257548
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: LAQXNVLZZLPMOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane, commonly referred to as BED, is a chemical compound that belongs to the diazepane family. BED has been extensively studied in scientific research due to its unique properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of BED involves its binding to specific protein targets, leading to the modulation of protein-protein interactions. BED has been shown to bind to several proteins involved in various cellular processes, including signal transduction, gene expression, and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of BED depend on the specific protein targets it binds to. BED has been shown to modulate the activity of several proteins involved in various cellular processes, leading to changes in cell behavior and function. For example, BED has been shown to inhibit the activity of the protein kinase CK2, leading to changes in cell proliferation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

BED has several advantages for use in lab experiments, including its high affinity and selectivity for specific protein targets, its ability to modulate protein-protein interactions, and its potential for use as a molecular probe. However, BED also has several limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Zukünftige Richtungen

There are several future directions for research involving BED. One area of research involves the development of new synthesis methods for BED that are more efficient and cost-effective. Another area of research involves the identification of new protein targets for BED, which could lead to the development of new drugs and therapies. Additionally, research is needed to further understand the biochemical and physiological effects of BED and its potential applications in various fields.
Conclusion
In conclusion, BED is a unique chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. The synthesis method of BED is complex, but its high affinity and selectivity for specific protein targets make it a valuable tool for studying protein-protein interactions. Further research is needed to fully understand the biochemical and physiological effects of BED and its potential applications in various fields.

Synthesemethoden

The synthesis of BED involves the reaction of 2,5-dimethoxybenzene with ethyl magnesium bromide, followed by the reaction of the resulting compound with sulfuryl chloride. The final product is obtained by reacting the intermediate compound with ammonia. The synthesis of BED is a complex process that requires careful handling of the reactants and precise control of reaction conditions.

Wissenschaftliche Forschungsanwendungen

BED has been widely studied in scientific research due to its potential applications in various fields. One of the main areas of research involving BED is its use as a molecular probe for studying protein-protein interactions. BED has been shown to bind to specific protein targets, making it a valuable tool for studying protein-protein interactions in vitro.

Eigenschaften

Produktname

1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane

Molekularformel

C23H32N2O6S2

Molekulargewicht

496.6 g/mol

IUPAC-Name

1,4-bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C23H32N2O6S2/c1-5-18-8-10-20(30-3)22(16-18)32(26,27)24-12-7-13-25(15-14-24)33(28,29)23-17-19(6-2)9-11-21(23)31-4/h8-11,16-17H,5-7,12-15H2,1-4H3

InChI-Schlüssel

LAQXNVLZZLPMOV-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)CC)OC

Kanonische SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)CC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.